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Compound of Interest

Compound Name: BI-1230

Cat. No.: B1666951

A Note on BI-1230: Initial searches for "BI-1230" did not yield specific information. It is highly
probable that the intended agent is BI-1206, a clinical-stage anti-FcyRIIB antibody developed
by Biolnvent. This document will focus on the available preclinical data and protocols for BI-
1206.

Introduction

BI-1206 is a high-affinity, human IgG1 monoclonal antibody that specifically targets the
inhibitory Fc gamma receptor 11B (FcyRIIB or CD32B).[1] FcyRIIB is the sole inhibitory Fcy
receptor and acts as a crucial negative regulator of immune responses.[1] In the context of B-
cell malignancies, FcyRIIB expressed on tumor cells can bind to the Fc portion of therapeutic
antibodies, such as rituximab, leading to their internalization and degradation, thereby
dampening their therapeutic efficacy.[2] By blocking FcyRIIB, BI-1206 prevents this
internalization, enhancing the activity of co-administered antibodies and restoring sensitivity in
resistant tumors.[2] These application notes provide a summary of the preclinical in vivo
evaluation of BI-1206 in mouse models of mantle cell lymphoma (MCL), detailing the
experimental protocols and summarizing the key efficacy data.

Mechanism of Action

BI-1206's primary mechanism of action is to block the inhibitory signal mediated by FcyRIIB.
When a therapeutic antibody like rituximab binds to its target antigen (e.g., CD20 on a
lymphoma cell), its Fc region can be engaged by Fcy receptors on immune effector cells,
leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis (ADCP).
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However, if FcyRIIB on the tumor cell also binds to the antibody's Fc region, it triggers an
inhibitory cascade that leads to the internalization and destruction of the antibody-antigen
complex, effectively protecting the tumor cell. BI-1206 binds to FcyRIIB, preventing this
interaction and thereby unleashing the full potential of the co-administered therapeutic
antibody.
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Figure 1: BI-1206 Signaling Pathway

Quantitative Data Summary

The efficacy of BI-1206, both as a single agent and in combination with other therapies, has
been evaluated in various mantle cell lymphoma mouse models. The following tables
summarize the key findings from these preclinical studies.
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Table 1: Efficacy of BI-1206 in a JeKo-1 Cell Line-Derived
Xenograft (CDX)Model

Treatment Efficacy Statistical

. Result L Reference
Group Endpoint Significance
Rituximab + Tumor Growth ]
Ibrutinib Inhibition
Rituximab +
o Tumor Growth
Ibrutinib + BI- o Enhanced p =0.05 2]
Inhibition
1206
Rituximab + Tumor Growth 2]
Venetoclax Inhibition
Rituximab +
Tumor Growth
Venetoclax + BI- o Enhanced p =0.02 [2]
Inhibition
1206
Rituximab + Tumor Growth 2]
CHOP Inhibition
Rituximab + Tumor Growth Not significantly 2]
CHOP + BI-1206 Inhibition enhanced

Table 2: Efficacy of BI-1206 in Patient-Derived Xenograft
(PDX) Models of Mantle Cell Lymphoma
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. Statistical
Treatment Efficacy o
PDX Model . Result Significanc Reference
Group Endpoint
e
PDX-A
(Ibrutinib/Ven  BI-1206 Tumor
Potent p <0.0001
etoclax (monotherapy  Growth o ) [2]
] o inhibition (vs. vehicle)
Resistant, R2- ) Inhibition
sensitive)
PDX-B o
o Tumor Significantly
(Rituximab/lb  BI-1206 + o
o o Growth inhibited vs. p <0.05 [2]
rutinib/CAR-T  Rituximab o ]
) Inhibition single agents
Resistant)
PDX-C
o Tumor ]
(Rituximab/lb  BI-1206 + Superior to
o o Growth ]
rutinib/Veneto  Rituximab + o single ordual p <0.05 [2]
Inhibition & o
clax Venetoclax ) combinations
] Survival
Resistant)
PDX-C
(Rituximab/lb  BI-1206 +
. o Long-term )
rutinib/Veneto  Rituximab + o 25% of mice - [2]
Remission
clax Venetoclax
Resistant)

Experimental Protocols

The following are detailed protocols for establishing and utilizing mantle cell lymphoma mouse

models for the evaluation of BI-1206, based on published preclinical studies.

Protocol 1: JeKo-1 Cell Line-Derived Xenograft (CDX)

Model

Objective: To evaluate the efficacy of BI-1206 in combination with standard-of-care agents in a

subcutaneous MCL xenograft model.
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Materials:

JeKo-1 human mantle cell lymphoma cell line

e Immunodeficient mice (e.g., NSG - NOD scid gamma)

e Matrigel

e BI-1206

e Rituximab

e Ibrutinib

e Venetoclax

e CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)

o Sterile PBS

o Calipers

Procedure:

e Cell Culture: Culture JeKo-1 cells according to the supplier's recommendations.
¢ Animal Model: Use immunodeficient mice (e.g., female NSG mice, 6-8 weeks old).
e Tumor Inoculation:

o Harvest JeKo-1 cells and resuspend in sterile PBS.

o Mix the cell suspension with an equal volume of Matrigel.

o Subcutaneously inject 1 x 107 JeKo-1 cells in a total volume of 100-200 pL into the flank of
each mouse.

e Tumor Growth Monitoring:
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o Allow tumors to establish and grow to a palpable size (e.g., approximately 100-200 mms).
o Measure tumor dimensions (length and width) with calipers 2-3 times per week.

o Calculate tumor volume using the formula: (Length x Width?) / 2.

e Treatment Administration:
o Randomize mice into treatment groups (n=10 per group).

o Administer treatments as follows (example regimens from preclinical studies):

BI-1206: 10 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.), twice a
week.

Rituximab: 10 mg/kg, i.p. or i.v., twice a week.

Ibrutinib: 12.5 mg/kg, administered daily by oral gavage.

Venetoclax: Dose as per established protocols.

CHOP: Administered according to standard preclinical schedules.
o Continue treatment for a defined period (e.g., 14 days).[2]

» Efficacy Evaluation:
o Continue to monitor tumor volume throughout the treatment and post-treatment period.
o Monitor animal body weight and overall health.

o For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume
reaches a specific size, or signs of morbidity are observed).

Protocol 2: Patient-Derived Xenograft (PDX) Model

Objective: To assess the efficacy of BI-1206 in a more clinically relevant model of MCL that
retains the heterogeneity of the original patient tumor.
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Materials:

Tumor tissue from MCL patients

Immunodeficient mice (NSG)

Surgical tools for tissue processing

BI-1206 and other therapeutic agents

Calipers

Procedure:

o PDX Establishment:

o Obtain fresh tumor tissue from MCL patients under appropriate ethical guidelines.

o Mechanically and/or enzymatically dissociate the tumor tissue to create a single-cell
suspension or small tumor fragments.

o Surgically implant the tumor fragments or inject the cell suspension subcutaneously or
intravenously into NSG mice.

e Tumor Propagation:
o Monitor mice for tumor engraftment and growth.

o Once tumors reach a sufficient size, passage them to subsequent cohorts of mice for
expansion.

o Efficacy Studies:

o Once a stable PDX line is established, initiate efficacy studies as described in Protocol 1
(steps 4-6).

o For disseminated disease models (intravenous injection), monitor for signs of disease
progression (e.g., weight loss, hind-limb paralysis) and analyze tumor burden in relevant
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organs (e.g., spleen, bone marrow) at the end of the study.
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Figure 2: Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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